

# Application of A-80426 Mesylate in Neuropharmacology: Detailed Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: A 80426 mesylate

Cat. No.: B1139112

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## Introduction

A-80426 mesylate is a potent and selective neuropharmacological agent with a dual mechanism of action, functioning as both an  $\alpha$ 2-adrenoceptor antagonist and a serotonin reuptake inhibitor. This unique profile makes it a valuable tool for investigating the roles of both the noradrenergic and serotonergic systems in various physiological and pathological processes, particularly in the context of antidepressant research. This document provides detailed application notes and protocols for the use of A-80426 mesylate in neuropharmacological studies.

## Biochemical Profile

A-80426 mesylate exhibits high affinity for both  $\alpha$ 2-adrenoceptors and the serotonin transporter (SERT). Its antagonist activity at presynaptic  $\alpha$ 2-autoreceptors leads to an increase in norepinephrine release, while its inhibition of SERT results in elevated synaptic serotonin levels. This dual action suggests a potential for synergistic antidepressant-like effects.

## Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for A-80426 mesylate.

Table 1: In Vitro Binding Affinities and Potency of A-80426 Mesylate

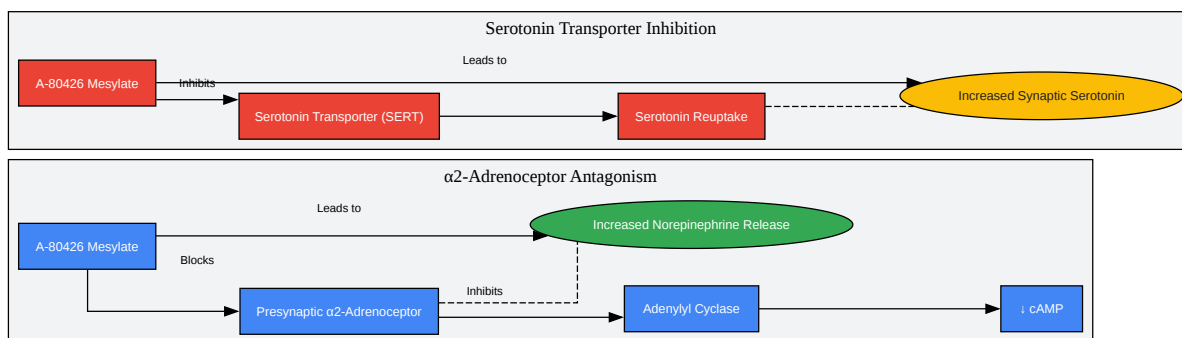
Target	Radioligand	Preparation	Value	Reference
$\alpha$ 2-Adrenoceptors	[3H]-Rauwolscine	Rat Brain Tissue	$K_i = 2.0 \text{ nM}$	[1]
Serotonin Transporter (SERT)	[3H]-Paroxetine	Rat Brain Synaptosomes	$K_i = 3.8 \text{ nM}$	[1]
Serotonin (5-HT) Uptake	-	Rat Brain Synaptosomes	$IC_{50} = 13 \text{ nM}$	[1]

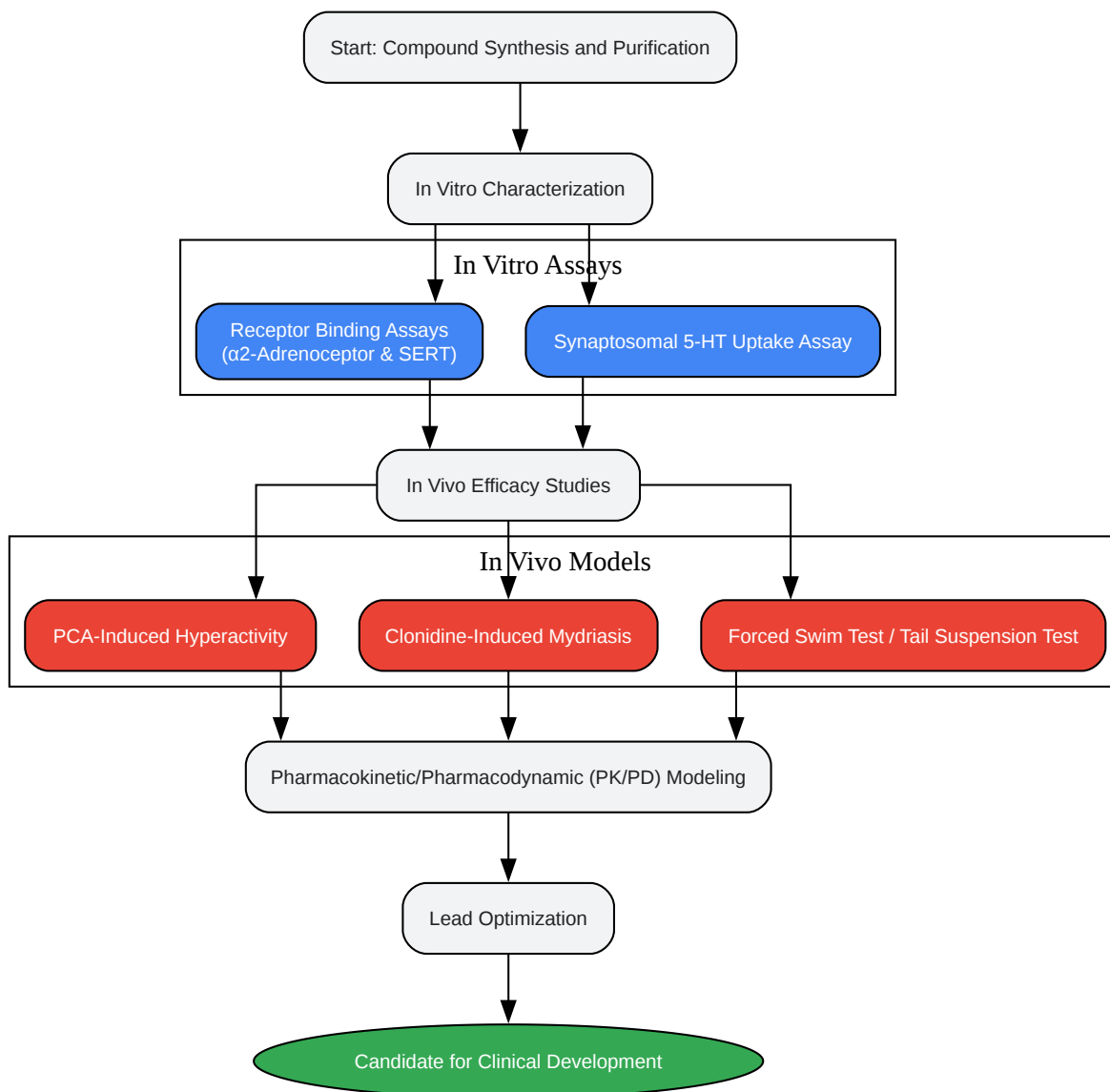
Table 2: In Vivo Efficacy of A-80426 Mesylate

Model	Species	Effect	Dosing (p.o.)	Reference
p-Chloroamphetamine (PCA)-Induced Hyperactivity	Rat	$ED_{50}$ (acute) = $13 \mu\text{mol/kg}$	-	[1]
p-Chloroamphetamine (PCA)-Induced Hyperactivity	Rat	$ED_{50}$ (chronic, 14 days) = $4.1 \mu\text{mol/kg}$	-	[1]
Clonidine-Induced Mydriasis	Rat	Blockade	100 and 300 $\mu\text{mol/kg}$	[1]

## Signaling Pathways

The neuropharmacological effects of A-80426 mesylate are mediated through its interaction with two distinct signaling pathways.





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## References

- 1. apexbt.com [apexbt.com]
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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)